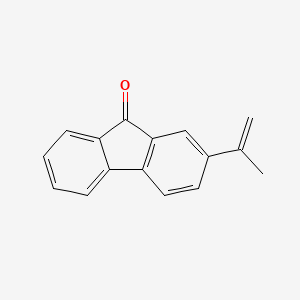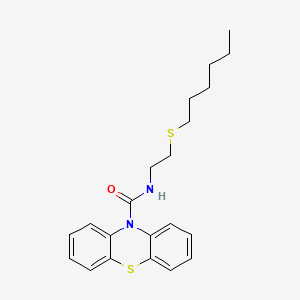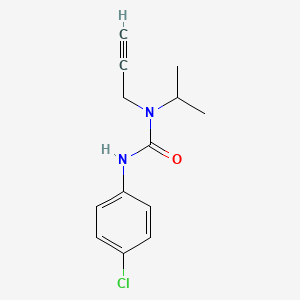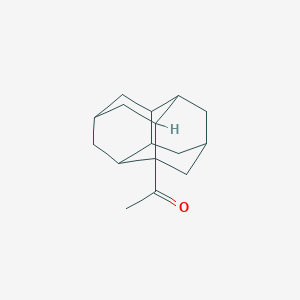
4-(medial)Acetyldiamantan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(medial)Acetyldiamantan is a synthetic organic compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by its adamantane core, which is a highly stable, cage-like structure, and an acetyl group attached to the fourth position. The presence of the acetyl group imparts distinct chemical reactivity, making this compound a valuable compound for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(medial)Acetyldiamantan typically involves the acetylation of adamantane derivatives. One common method is the Friedel-Crafts acylation, where adamantane is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst. The general reaction scheme is as follows:
Adamantane+Acetyl ChlorideAlCl3this compound+HCl
Industrial Production Methods
For large-scale production, the process is optimized to ensure high yield and purity. This involves careful control of reaction parameters such as temperature, pressure, and the molar ratio of reactants. The use of continuous flow reactors can enhance the efficiency of the process by providing better control over reaction conditions and reducing the formation of by-products.
化学反応の分析
Types of Reactions
4-(medial)Acetyldiamantan undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The acetyl group can be reduced to an alcohol or further to a hydrocarbon.
Substitution: The hydrogen atoms on the adamantane core can be substituted with other functional groups through halogenation or other substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of light or a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group can yield 4-(medial)carboxyldiamantan, while reduction can produce 4-(medial)hydroxydiamantan.
科学的研究の応用
4-(medial)Acetyldiamantan has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Its derivatives are investigated for their potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems due to its stability and ability to penetrate biological membranes.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its rigid structure and chemical versatility.
作用機序
The mechanism by which 4-(medial)Acetyldiamantan exerts its effects is primarily through its interaction with specific molecular targets. The acetyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to proteins and other biomolecules. The adamantane core provides structural stability, allowing the compound to maintain its integrity under various conditions.
類似化合物との比較
4-(medial)Acetyldiamantan can be compared with other adamantane derivatives, such as:
1-Adamantanecarboxylic acid: Similar in structure but with a carboxyl group instead of an acetyl group.
1-Adamantanol: Contains a hydroxyl group, making it more hydrophilic.
Amantadine: An antiviral and antiparkinsonian drug with an amine group attached to the adamantane core.
The uniqueness of this compound lies in its acetyl group, which imparts distinct chemical reactivity and potential for diverse applications.
特性
分子式 |
C16H22O |
|---|---|
分子量 |
230.34 g/mol |
IUPAC名 |
1-(1-pentacyclo[7.3.1.14,12.02,7.06,11]tetradecanyl)ethanone |
InChI |
InChI=1S/C16H22O/c1-8(17)16-7-10-3-12-11-2-9(5-14(12)16)6-15(16)13(11)4-10/h9-15H,2-7H2,1H3 |
InChIキー |
NEHFBIGJPIZHJN-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C12CC3CC4C1CC5CC4C(C3)C2C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



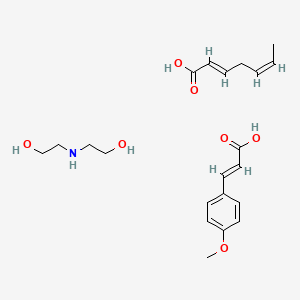
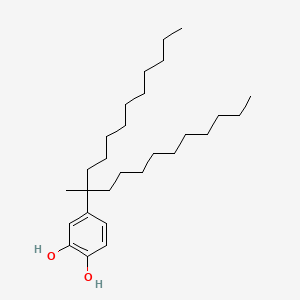
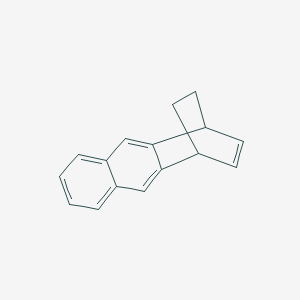
![2,2'-{Methylenebis[(3,4,6-trichloro-2,1-phenylene)oxy]}diacetic acid](/img/structure/B14637297.png)
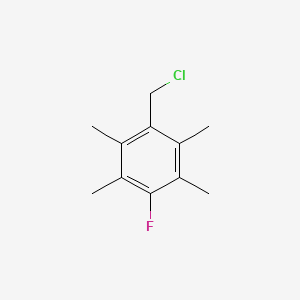
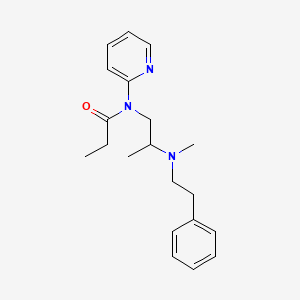
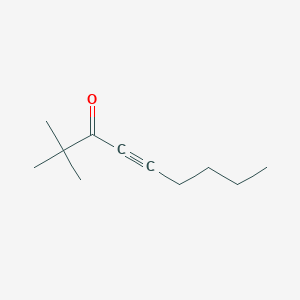
![2-Propenoic acid, 2-methyl-, 3-[(acetyloxy)dimethylsilyl]propyl ester](/img/structure/B14637320.png)
